molecular formula C20H19NO2 B5408170 2-[(E)-2-(3-ethoxyphenyl)ethenyl]-8-methoxyquinoline

2-[(E)-2-(3-ethoxyphenyl)ethenyl]-8-methoxyquinoline

Cat. No.: B5408170
M. Wt: 305.4 g/mol
InChI Key: GCZSENUMMNVROZ-ZRDIBKRKSA-N
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Description

2-[(E)-2-(3-ethoxyphenyl)ethenyl]-8-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-ethoxyphenyl)ethenyl]-8-methoxyquinoline typically involves the reaction of 3-ethoxybenzaldehyde with 8-methoxyquinoline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-ethoxyphenyl)ethenyl]-8-methoxyquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-ethoxyphenyl)ethenyl]-8-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(3-methoxyphenyl)ethenyl]-8-methoxyquinoline
  • 2-[(E)-2-(3-ethoxyphenyl)ethenyl]-6-methoxyquinoline
  • 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-8-methoxyquinoline

Uniqueness

2-[(E)-2-(3-ethoxyphenyl)ethenyl]-8-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[(E)-2-(3-ethoxyphenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-23-18-8-4-6-15(14-18)10-12-17-13-11-16-7-5-9-19(22-2)20(16)21-17/h4-14H,3H2,1-2H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZSENUMMNVROZ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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